molecular formula C17H20N2O4S B2367018 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine CAS No. 2379986-81-7

3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine

Cat. No.: B2367018
CAS No.: 2379986-81-7
M. Wt: 348.42
InChI Key: ARCBCNXTMZKGJD-UHFFFAOYSA-N
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Description

3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine typically involves multiple steps. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Sulfonylation: The azetidine ring is then sulfonylated using a sulfonyl chloride derivative of 2-methoxy-5-methylphenyl.

    Coupling with Pyridine: The final step involves coupling the sulfonylated azetidine with a pyridine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound can be explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.

    Industry: It may find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenyl derivatives: These compounds share the methoxy and methyl substitutions on the phenyl ring.

    Azetidine derivatives: Compounds containing the azetidine ring structure.

    Pyridine derivatives: Compounds with a pyridine ring, which is a common scaffold in medicinal chemistry.

Uniqueness

3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-5-6-16(22-2)17(8-13)24(20,21)19-10-14(11-19)12-23-15-4-3-7-18-9-15/h3-9,14H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCBCNXTMZKGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)COC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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